molecular formula C19H19ClN4O2 B11382568 N-[1-(4-chlorophenyl)ethyl]-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

N-[1-(4-chlorophenyl)ethyl]-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11382568
M. Wt: 370.8 g/mol
InChI Key: YRBPEOMCNATYEB-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)ethyl]-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common method starts with the preparation of 4-chlorophenyl ethyl ketone, which is then reacted with 4-methylphenyl hydrazine to form the corresponding hydrazone This intermediate undergoes cyclization with an appropriate azide to form the triazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)ethyl]-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and antifungal properties.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Voriconazole: Used to treat serious fungal infections.

Uniqueness

N-[1-(4-chlorophenyl)ethyl]-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which may confer distinct biological activities compared to other triazole derivatives.

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-5-(hydroxymethyl)-2-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H19ClN4O2/c1-12-3-9-16(10-4-12)24-22-17(11-25)18(23-24)19(26)21-13(2)14-5-7-15(20)8-6-14/h3-10,13,25H,11H2,1-2H3,(H,21,26)

InChI Key

YRBPEOMCNATYEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NC(C)C3=CC=C(C=C3)Cl)CO

Origin of Product

United States

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